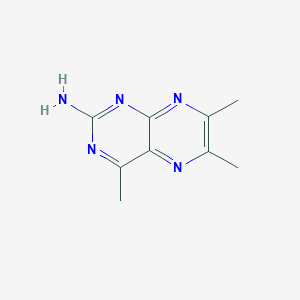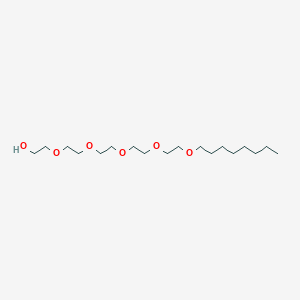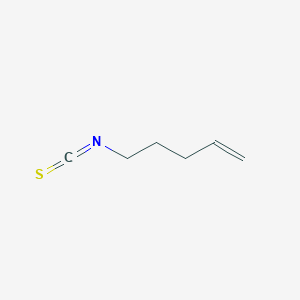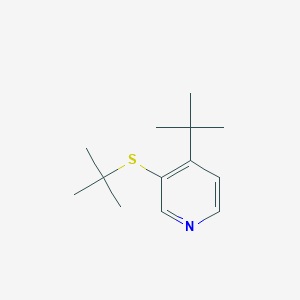
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)-, commonly known as Vitamin E, is a group of fat-soluble compounds that are essential for human health. It was first discovered in 1922 by Herbert McLean Evans and Katherine Scott Bishop. Vitamin E is a potent antioxidant that protects the body from oxidative damage caused by free radicals. It is also involved in various physiological functions such as immune function, regulation of gene expression, and cell signaling.
Mecanismo De Acción
Vitamin E acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. It also regulates gene expression and modulates cell signaling pathways, which are important for various physiological functions.
Biochemical and Physiological Effects:
Vitamin E has been shown to have various biochemical and physiological effects. It has been shown to improve immune function, reduce inflammation, and enhance endothelial function. Vitamin E has also been shown to improve lipid metabolism and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vitamin E has several advantages for lab experiments. It is readily available, stable, and easy to handle. However, it has some limitations, such as its low solubility in water and its potential to interfere with other assays.
Direcciones Futuras
There are several future directions for research on Vitamin E. Some of these include:
1. Studying the effects of Vitamin E on the gut microbiome and its potential role in the prevention and treatment of various diseases.
2. Investigating the effects of Vitamin E on epigenetic modifications and its potential role in regulating gene expression.
3. Exploring the potential of Vitamin E as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
4. Developing new formulations of Vitamin E that improve its bioavailability and efficacy.
5. Investigating the role of Vitamin E in modulating the immune response and its potential use in immunotherapy.
Conclusion:
Vitamin E is a potent antioxidant that has several potential health benefits. It has been extensively studied for its role in the prevention and treatment of various diseases. Vitamin E has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Vitamin E, which could lead to the development of new therapies and treatments for various diseases.
Métodos De Síntesis
Vitamin E can be synthesized chemically or extracted from natural sources such as vegetable oils, nuts, and seeds. The chemical synthesis of Vitamin E involves several steps, including the condensation of 2,4,6-trimethylphenol with isophthalic acid, followed by the reduction of the resulting intermediate to produce Vitamin E.
Aplicaciones Científicas De Investigación
Vitamin E has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-aging properties. Vitamin E has also been studied for its role in the prevention and treatment of various diseases such as cardiovascular disease, Alzheimer's disease, and diabetes.
Propiedades
Número CAS |
18403-59-3 |
|---|---|
Nombre del producto |
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)- |
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-7-(2,4,4-trimethylpentan-2-yl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C20H32O2/c1-13-11-20(7,8)22-17-10-15(16(21)9-14(13)17)19(5,6)12-18(2,3)4/h9-10,13,21H,11-12H2,1-8H3 |
Clave InChI |
WPFCIJSORUPKTC-UHFFFAOYSA-N |
SMILES |
CC1CC(OC2=CC(=C(C=C12)O)C(C)(C)CC(C)(C)C)(C)C |
SMILES canónico |
CC1CC(OC2=CC(=C(C=C12)O)C(C)(C)CC(C)(C)C)(C)C |
Otros números CAS |
18403-59-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






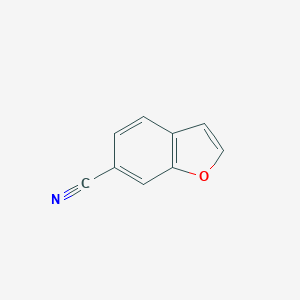

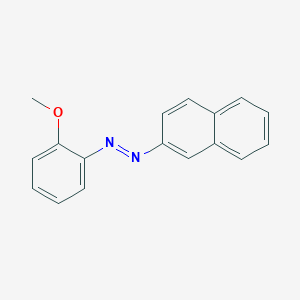
![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)

